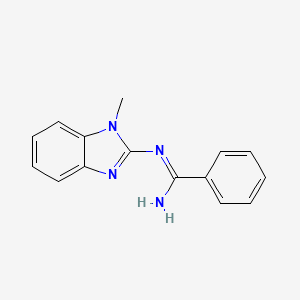![molecular formula C18H27N3O3S B5790539 4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, commonly known as PPSB, is a small molecule that is widely used in scientific research. It belongs to the class of sulfonamide compounds and is known for its unique pharmacological properties. PPSB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用机制
The mechanism of action of PPSB is not fully understood, but it is believed to act as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. PPSB has also been shown to have modulatory effects on the activity of various neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
PPSB has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase, the modulation of neurotransmitter activity, and the regulation of ion channels. These effects make PPSB a potential candidate for the development of new drugs for the treatment of various disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
实验室实验的优点和局限性
The advantages of using PPSB in laboratory experiments include its potent inhibitory effects on various enzymes, its modulatory effects on neurotransmitter activity, and its relatively straightforward synthesis method. However, the limitations of using PPSB include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are many potential future directions for the use of PPSB in scientific research. Some possible areas of study include the development of new drugs for the treatment of neurological disorders, the investigation of the role of sulfonamide compounds in enzyme inhibition, and the exploration of PPSB's modulatory effects on neurotransmitter activity. Additionally, further research is needed to fully understand the mechanism of action of PPSB and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, PPSB is a small molecule that has been extensively studied for its potential applications in various fields of scientific research. Its potent inhibitory effects on various enzymes, its modulatory effects on neurotransmitter activity, and its relatively straightforward synthesis method make it a valuable tool for the development of new drugs and the investigation of biochemical and physiological processes. However, further research is needed to fully understand its mechanism of action and to determine its potential toxicity in vivo.
合成方法
PPSB can be synthesized using a variety of methods, including the reaction of 4-chloro-N-(3-chloropropyl)benzenesulfonamide with pyrrolidin-2-one and piperidine. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, and HPLC. The synthesis of PPSB is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
PPSB has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent inhibitory effects on various enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of new drugs. PPSB has also been used to study the role of sulfonamide compounds in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18-6-4-15-21(18)16-7-9-17(10-8-16)25(23,24)19-11-5-14-20-12-2-1-3-13-20/h7-10,19H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYYQAOKEKCBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)


![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)